Tribromoacetyl chloride

Beschreibung

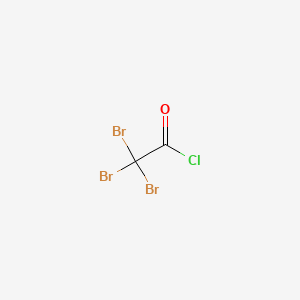

Tribromoacetyl chloride (CBr₃COCl) is a halogenated acyl chloride characterized by three bromine atoms attached to the acetyl group. It is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of esters and ethers. For instance, it replaces trichloroacetyl chloride in the synthesis of allyl (1-chloromethyl trichloroacetyl)ethyl ether, demonstrating its role in introducing bromine-containing functional groups . While direct data on its molecular weight or CAS number are absent in the provided evidence, its structure is inferred as a brominated analog of trichloroacetyl chloride. This compound’s reactivity is attributed to the electron-withdrawing effects of bromine, enhancing the electrophilicity of the carbonyl carbon.

Eigenschaften

CAS-Nummer |

34718-47-3 |

|---|---|

Molekularformel |

C2Br3ClO |

Molekulargewicht |

315.18 g/mol |

IUPAC-Name |

2,2,2-tribromoacetyl chloride |

InChI |

InChI=1S/C2Br3ClO/c3-2(4,5)1(6)7 |

InChI-Schlüssel |

RDBMNMVDVKRYKW-UHFFFAOYSA-N |

SMILES |

C(=O)(C(Br)(Br)Br)Cl |

Kanonische SMILES |

C(=O)(C(Br)(Br)Br)Cl |

Andere CAS-Nummern |

34718-47-3 |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Tribromoacetyl Chloride vs. Trichloroacetyl Chloride (CCl₃COCl)

Structural and Physical Properties :

- This compound : Estimated molecular weight ≈ 303.2 g/mol (calculated from Br: 79.9 g/mol × 3, Cl: 35.5 g/mol, C: 12 g/mol, O: 16 g/mol).

- Trichloroacetyl chloride : Molecular weight = 181.83 g/mol; CAS 76-02-8 .

Reactivity :

Both compounds exhibit high reactivity with nucleophiles (e.g., water, alcohols, amines). Trichloroacetyl chloride reacts with water to release hydrogen chloride (HCl) , while this compound likely undergoes similar hydrolysis but with slower kinetics due to bromine’s larger atomic size reducing electrophilicity slightly.

This compound vs. Trifluoroacetyl Chloride (CF₃COCl)

Structural and Physical Properties :

Reactivity :

- Trifluoroacetyl chloride reacts vigorously with amines and alkalis, releasing toxic gases (e.g., HCl) .

- This compound is less electrophilic than trifluoroacetyl chloride (fluorine’s stronger electron-withdrawing effect) but more reactive than trichloroacetyl chloride.

Data Table: Key Properties of Acyl Chlorides

Research Findings and Insights

- Synthetic Utility : this compound’s use in allyl ether synthesis highlights its role in introducing bromine, which can enhance flame retardancy or alter polymer properties .

- Reactivity Trends : The reactivity hierarchy among acyl chlorides is: Trifluoroacetyl > Tribromoacetyl > Trichloroacetyl, driven by halogen electronegativity and steric effects.

Vorbereitungsmethoden

Direct Chlorination of Tribromoacetic Acid

The most straightforward and documented method for preparing this compound involves the chlorination of tribromoacetic acid using thionyl chloride. This method parallels the synthesis of other bromoacetyl chlorides and is supported by analogous procedures reported for bromoacetyl chloride.

Tribromoacetic acid is reacted with an excess of thionyl chloride under reflux conditions (typically 2-3 hours) in an inert atmosphere to prevent moisture contamination.

The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride and volatile byproducts.

The crude product is purified by vacuum distillation, collecting the fraction at the boiling point range characteristic of this compound.

$$

\text{CBr}3\text{COOH} + \text{SOCl}2 \rightarrow \text{CBr}3\text{COCl} + \text{SO}2 + \text{HCl}

$$

Typical Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting material | Tribromoacetic acid |

| Chlorinating agent | Thionyl chloride (SOCl2) |

| Reaction temperature | Reflux (~70–80 °C) |

| Reaction time | 2–3 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Work-up | Removal of excess SOCl2 under vacuum |

| Purification | Vacuum distillation |

| Yield | Typically >90% (analogous to bromoacetyl chloride synthesis) |

The above conditions are inferred from well-established methods for bromoacetyl chloride synthesis, which share similar reactivity profiles.

Alternative Methods and Considerations

Halogen Exchange Reactions: Starting from acetyl chloride or chloroacetyl chloride, bromination under controlled conditions could theoretically yield this compound, but this route is less common due to selectivity issues and over-bromination risks.

Use of Phosphorus Pentachloride or Oxalyl Chloride: These reagents could substitute thionyl chloride in the conversion of tribromoacetic acid to this compound, but literature references primarily favor thionyl chloride for better yields and cleaner reactions.

Safety and Handling: this compound is highly reactive and corrosive; the reaction must be carried out under anhydrous and inert conditions with appropriate safety protocols.

Comparative Data Table for Preparation of this compound and Related Acyl Chlorides

Research Findings and Literature Insights

The synthesis of bromoacetyl chloride, closely related to this compound, is well-documented with high yields using thionyl chloride under reflux in inert atmosphere. This strongly supports the analogous use of this method for this compound.

No direct, detailed experimental procedures specifically for this compound were found in the surveyed literature, but the chemical behavior and synthetic routes of polybromoacyl chlorides suggest that the thionyl chloride method remains the most practical and effective.

The this compound intermediate is often utilized in further synthetic transformations, such as in the preparation of heterocyclic compounds and halogenated intermediates, emphasizing the importance of a reliable preparation method.

Summary and Recommendations

The preparation of this compound is best achieved by the chlorination of tribromoacetic acid using thionyl chloride under reflux conditions in an inert atmosphere. This method provides high yields, operational simplicity, and clean reaction profiles. Vacuum distillation is recommended for purification to obtain the product in high purity.

Q & A

Q. What are the recommended methods for synthesizing tribromoacetyl chloride, and how can reaction conditions be optimized to minimize side products?

this compound is typically synthesized via halogenation of acetyl chloride using brominating agents like Br₂ or PBr₃ under controlled anhydrous conditions. A key methodological consideration is maintaining a stoichiometric excess of bromine to ensure complete substitution while avoiding over-bromination. Solvent choice (e.g., CCl₄ or DMF) and temperature control (0–5°C) are critical to suppress hydrolysis and side reactions . Tertiary amines (e.g., triethylamine) are often added to neutralize HCl byproducts, improving reaction efficiency . Post-synthesis, purification via fractional distillation under reduced pressure is recommended to isolate the product.

Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic techniques?

- FT-IR : Identify characteristic peaks for C=O (∼1800 cm⁻¹) and C-Br (∼600 cm⁻¹) bonds. Cross-reference with spectral libraries like the Aldrich FT-IR Collection .

- NMR : ¹³C NMR should show a carbonyl carbon at ∼160–170 ppm, with Br-induced splitting in ¹H NMR for adjacent protons.

- Mass Spectrometry : Confirm molecular ion peaks (M⁺) at m/z ≈ 280 (C₂Br₃ClO) and fragmentation patterns consistent with Br loss . Quantify purity using gas chromatography (GC) with a non-polar column, calibrated against certified standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is corrosive and releases toxic fumes upon exposure to moisture. Key protocols include:

- Use of fume hoods, nitrile gloves, and chemical-resistant aprons.

- Immediate neutralization of spills with sodium bicarbonate or inert adsorbents.

- Storage in airtight, dark glass containers under inert gas (N₂/Ar) to prevent hydrolysis . First-aid measures: Flush eyes/skin with water for ≥15 minutes and seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT) elucidate the reaction mechanisms of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations can model the electrophilicity of the carbonyl carbon and the steric/electronic effects of bromine substituents. Key steps:

- Optimize geometries of reactants, transition states, and products using B3LYP/6-311G(d,p) basis sets.

- Calculate activation energies (ΔG‡) to compare pathways (e.g., SN1 vs. SN2).

- Analyze molecular electrostatic potential (MEP) maps to predict regioselectivity in reactions with amines or alcohols . Validate computational results with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. What strategies resolve contradictions in reported data on this compound’s stability under varying solvent systems?

Discrepancies in stability data (e.g., hydrolysis rates in polar vs. non-polar solvents) require systematic re-evaluation:

- Reproduce experiments under strictly controlled humidity and temperature.

- Use Karl Fischer titration to quantify trace water in solvents.

- Apply Arrhenius plots to compare degradation kinetics across solvents. Conflicting results may arise from impurities in commercial solvents or variations in measurement techniques (e.g., GC vs. NMR for quantification) .

Q. How does this compound’s reactivity compare to trichloroacetyl or trifluoroacetyl derivatives in phosphorylation reactions?

Comparative studies should assess:

- Electrophilicity : Use Hammett substituent constants (σₚ) to quantify electron-withdrawing effects (Br > Cl > F).

- Leaving Group Ability : Measure reaction rates with thymidine 5'-phosphate in DMF/acetonitrile. This compound’s bulkier structure may hinder nucleophilic attack compared to trifluoroacetyl derivatives, but higher electrophilicity could offset steric effects .

- Byproduct Analysis : Monitor trichloro-/tribromo-acetic acid formation via LC-MS to evaluate competing hydrolysis pathways .

Q. What advanced techniques are suitable for analyzing this compound’s role in synthesizing mixed anhydrides for peptide coupling?

- Kinetic Studies : Use stopped-flow IR to track acyl phosphate intermediate formation in real time.

- Isotopic Labeling : Introduce ¹⁸O to trace oxygen transfer during anhydride formation.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm bonding patterns . Compare yields and enantiomeric excess (ee) with alternative coupling agents (e.g., DCC) to evaluate efficiency .

Data Analysis & Critical Evaluation

Q. How should researchers address inconsistencies in spectroscopic data when this compound is used as a derivatization agent?

- Reproducibility Checks : Repeat experiments with fresh reagents to rule out decomposition.

- Multivariate Analysis : Apply principal component analysis (PCA) to FT-IR/NMR datasets to identify outlier spectra.

- Reference Standards : Use in-house synthesized this compound as a control to validate commercial samples .

Q. What statistical methods are appropriate for validating the catalytic efficiency of this compound in multi-step organic syntheses?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology.

- ANOVA : Compare yields across trials to assess significance of variable interactions.

- Error Analysis : Calculate confidence intervals for turnover numbers (TON) to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.